![molecular formula C11H11ClF3N3 B064052 2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 175203-38-0](/img/structure/B64052.png)

2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

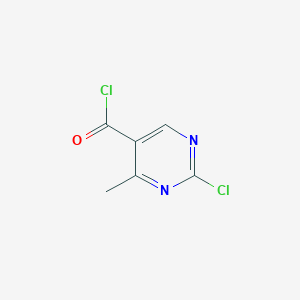

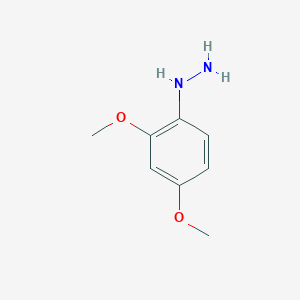

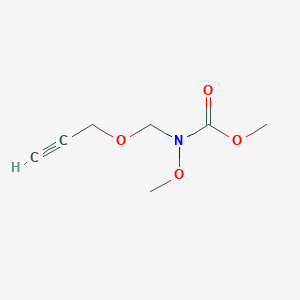

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, involves various chemical routes. For instance, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole produces structural isomers separable by chromatography, confirming substitution at specific positions on the pyrimidine ring (Bunker et al., 2010). Additionally, novel synthesis methods have been reported for creating trifluoromethylated pyrazolo[1,5-a]pyrimidines, starting from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, offering efficient routes to this class of compounds with potential biological interest (Jismy et al., 2018).

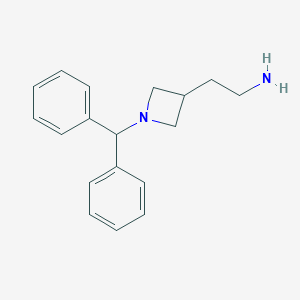

Molecular Structure Analysis

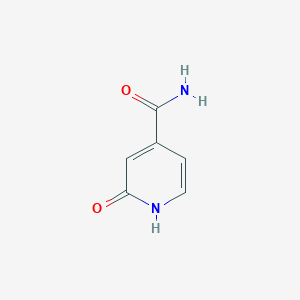

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives exhibits interesting features, such as hydrogen-bonded frameworks and chains of rings, contributing to their stability and reactivity. For example, in certain derivatives, molecules are linked by hydrogen bonds into chains containing various types of rings, forming a three-dimensional framework structure (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine compounds participate in diverse chemical reactions, leading to various derivatives with unique properties. They have been synthesized by cyclocondensation reactions and exhibit significant antiproliferative and proapoptotic activities by interfering with the phosphorylation of specific proteins in cancer cells (Carraro et al., 2006).

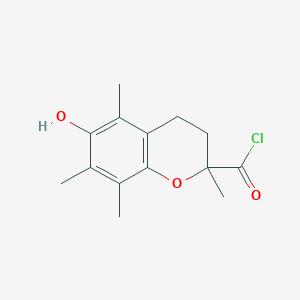

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their crystalline structures and thermal stabilities, are crucial for their potential applications. Detailed crystallographic studies provide insights into the regioselectivity of reactions and the solid-state structures of these compounds, essential for understanding their reactivity and stability (Flores et al., 2006).

Chemical Properties Analysis

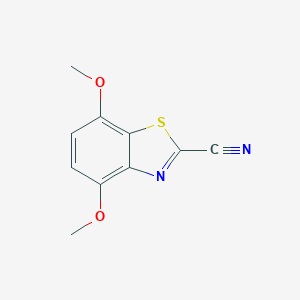

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure, which affects their reactivity and interactions with biological targets. Studies on their synthesis, crystal structure, and antitumor activity reveal promising anticancer activities, highlighting the importance of structural modifications in enhancing biological efficacy (Liu et al., 2020).

Scientific Research Applications

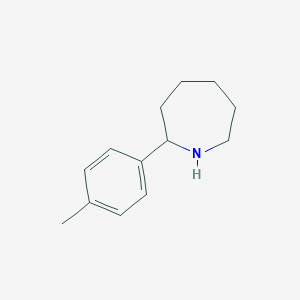

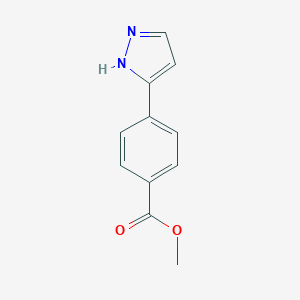

Synthesis and Structural Analysis

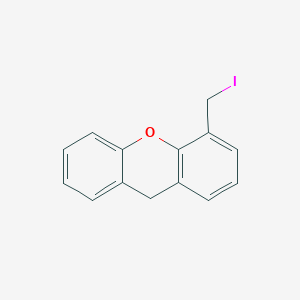

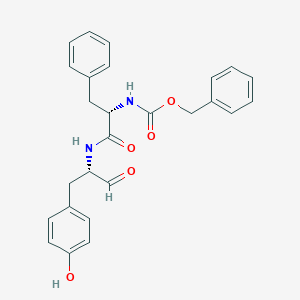

2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its derivatives are actively explored in the field of medicinal chemistry. Their structural characterization and synthesis involve the integration of various bioactive moieties to enhance lipophilicity and transport through cell barriers. These compounds are synthesized through condensation and cyclization processes, involving intermediates like 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine. The structural analysis often utilizes X-ray diffraction techniques to establish the solid-state structures of these compounds (Maftei et al., 2016).

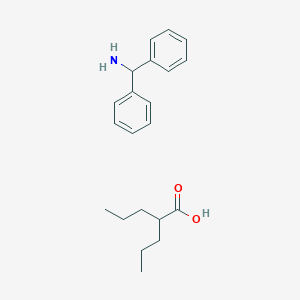

Antitumor Activities

Some derivatives of 2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have demonstrated significant antitumor activities. For instance, certain compounds exhibit marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, suggesting promising anticancer activities. These findings underscore the potential of these compounds in cancer treatment and the importance of further research in this area (Liu et al., 2020).

Chemical Characterization and Properties

The chemical characterization of these compounds involves confirming substitution patterns and understanding molecular structures. For example, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole can result in structural isomers. The characterization ensures accurate understanding of the molecular structures, which is crucial for their application in scientific research (Bunker et al., 2010).

Formation of Hydrogen-bonded Structures

The hydrogen-bonded structures formed by these compounds are of particular interest due to their implications in molecular interactions and stability. Studies have reported the formation of hydrogen-bonded chains and frameworks in various derivatives, contributing to our understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Portilla et al., 2006).

Future Directions

Trifluoromethylpyridines, which are structurally similar to this compound, are increasingly being used in the development of new agrochemicals, pharmaceuticals, and functional materials . This suggests that “2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and similar compounds may have potential future applications in these areas.

properties

IUPAC Name |

2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N3/c1-10(2,3)6-5-9-16-7(11(13,14)15)4-8(12)18(9)17-6/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAQQNNHHQAUEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=C1)N=C(C=C2Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371363 |

Source

|

| Record name | 2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175203-38-0 |

Source

|

| Record name | 7-Chloro-2-(1,1-dimethylethyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)